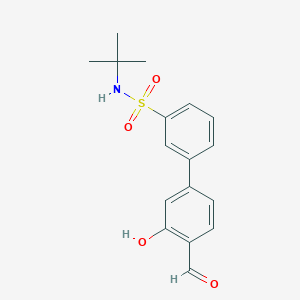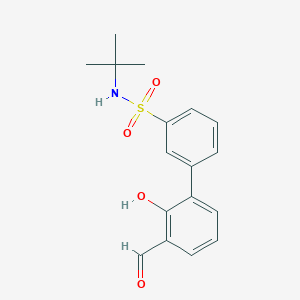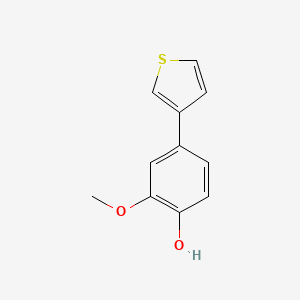
6-(4-Cbz-Aminopheny)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cbz-Aminopheny)-2-formylphenol, 95% (6-APF) is an important and widely used reagent in organic synthesis, analytical chemistry, and biochemistry. It is a highly reactive and versatile compound with numerous applications in a variety of fields.
Scientific Research Applications
6-(4-Cbz-Aminopheny)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a fluorescent probe in analytical chemistry, and as a substrate in biochemistry. It is also used in the study of enzyme kinetics and in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Cbz-Aminopheny)-2-formylphenol, 95% is not well understood. However, it is believed that the compound reacts with certain enzymes and other proteins, resulting in the formation of covalent bonds. This reaction is believed to be responsible for the compound’s ability to act as a fluorescent probe and as a substrate in biochemistry.
Biochemical and Physiological Effects
6-(4-Cbz-Aminopheny)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain bacteria and fungi, and to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of 6-(4-Cbz-Aminopheny)-2-formylphenol, 95% is its high reactivity and versatility, which make it an ideal reagent for a variety of laboratory experiments. However, it also has some limitations. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Future Directions
There are many potential future directions for 6-(4-Cbz-Aminopheny)-2-formylphenol, 95%. For example, it could be used in the development of new pharmaceuticals, or in the development of new analytical techniques. It could also be used to study the effects of enzyme inhibitors, or to develop new fluorescent probes. Additionally, it could be used to study the effects of certain drugs on cellular function, or to develop new methods for detecting and measuring biochemical processes. Finally, it could be used to study the effects of environmental pollutants on biochemical processes.
Synthesis Methods
6-(4-Cbz-Aminopheny)-2-formylphenol, 95% is prepared by the reaction of 4-chlorobenzaldehyde with aniline in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is isolated by filtration. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
benzyl N-[4-(3-formyl-2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-13-17-7-4-8-19(20(17)24)16-9-11-18(12-10-16)22-21(25)26-14-15-5-2-1-3-6-15/h1-13,24H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQUCQAHABOZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)



![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)

![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)



